molecular formula C16H19NO4 B12484467 3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate

3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate

Cat. No.: B12484467
M. Wt: 289.33 g/mol
InChI Key: MHKQCAGQSFTTBP-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a phenyl hexanoate group. This compound has garnered interest due to its potential use in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate typically involves the coupling of a pyrrolidine-2,5-dione derivative with a phenyl hexanoate precursor. One common method involves the reaction of succinic anhydride with dl-phenylglycine in acetic acid at 70°C to form succinamic acid . This intermediate can then be further reacted with hexanoic acid derivatives under optimized conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The phenyl ring and hexanoate moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels . This inhibition can lead to various pharmacological effects, including anticonvulsant activity. The compound’s high metabolic stability and low hepatotoxicity make it a promising candidate for further development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate stands out due to its specific structure, which combines the pyrrolidine-2,5-dione moiety with a phenyl hexanoate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

[3-(2,5-dioxopyrrolidin-1-yl)phenyl] hexanoate

InChI

InChI=1S/C16H19NO4/c1-2-3-4-8-16(20)21-13-7-5-6-12(11-13)17-14(18)9-10-15(17)19/h5-7,11H,2-4,8-10H2,1H3

InChI Key

MHKQCAGQSFTTBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)CCC2=O

Origin of Product

United States

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